molecular formula C12H13F2NO3S B2788143 (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706324-46-0

(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2788143
CAS No.: 1706324-46-0
M. Wt: 289.3
InChI Key: CXXLHJZCVRCAEZ-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a difluorophenyl group and a methylsulfonyl pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluorophenyl)(3-(methylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine.

    (2,6-Difluorophenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone: Contains an azetidine ring instead of pyrrolidine.

Uniqueness

The uniqueness of (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and methylsulfonyl groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

(2,6-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c1-19(17,18)8-5-6-15(7-8)12(16)11-9(13)3-2-4-10(11)14/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXLHJZCVRCAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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